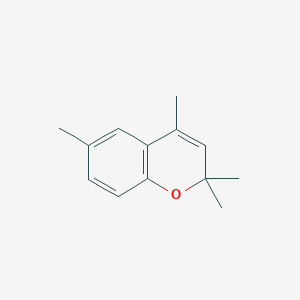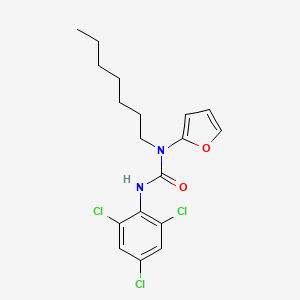![molecular formula C9H6Cl3NO3 B14399033 ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-11-4](/img/structure/B14399033.png)
({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid: is an organic compound characterized by its complex structure, which includes a trichlorophenyl group, a methylene bridge, and an aminooxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid typically involves the reaction of 2,3,6-trichlorobenzaldehyde with aminooxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: The compound may also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions involving the trichlorophenyl group or the aminooxyacetic acid moiety can lead to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential use in drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2,3,6-Trichlorophenylacetic acid
- Aminooxyacetic acid
- Trichlorophenylmethanol
Comparison: Compared to similar compounds, ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid is unique due to its combined structure, which includes both a trichlorophenyl group and an aminooxyacetic acid moiety. This combination allows for unique interactions and applications that are not possible with the individual components alone.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications. Further research is needed to fully explore its potential and develop new applications for this versatile compound.
Eigenschaften
CAS-Nummer |
86358-11-4 |
|---|---|
Molekularformel |
C9H6Cl3NO3 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2-[(2,3,6-trichlorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H6Cl3NO3/c10-6-1-2-7(11)9(12)5(6)3-13-16-4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI-Schlüssel |
ITEXMZAUKVRVCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C=NOCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)

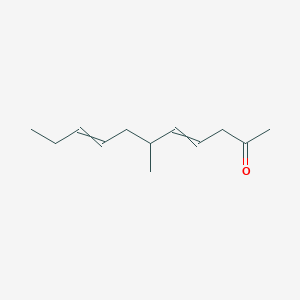

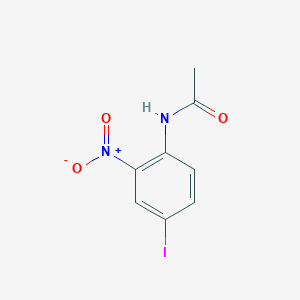
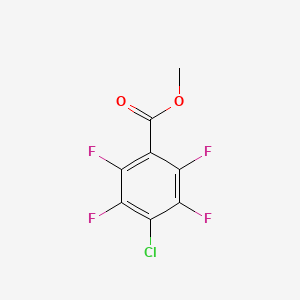

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

